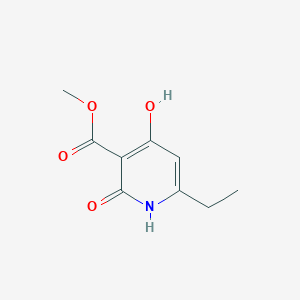

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a dihydropyridine core with distinct substituents: a methyl ester at position 3, a hydroxyl group at position 4, an ethyl group at position 6, and a ketone at position 2. This structural arrangement confers unique physicochemical properties, including solubility influenced by the polar hydroxyl and ester groups, and lipophilicity modulated by the ethyl substituent.

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

methyl 6-ethyl-4-hydroxy-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO4/c1-3-5-4-6(11)7(8(12)10-5)9(13)14-2/h4H,3H2,1-2H3,(H2,10,11,12) |

InChI Key |

ZEDDJKPJXKWQAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=O)N1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Precursor β-Keto Esters

The β-keto ester precursor, methyl 3-oxo-4-ethyl-5-hydroxyhexanoate, is synthesized via Claisen condensation between ethyl acetoacetate and ethyl propionate under basic conditions. The reaction proceeds via deprotonation of ethyl acetoacetate, followed by nucleophilic attack on ethyl propionate, yielding a β-keto ester with the requisite ethyl substituent. Subsequent methylation of the hydroxyl group using dimethyl sulfate in the presence of potassium carbonate affords the protected β-keto ester.

Cyclization with Urea

Heating the β-keto ester with urea in concentrated hydrochloric acid at reflux induces cyclization. The mechanism involves initial protonation of the carbonyl oxygen, facilitating nucleophilic attack by urea’s amine group. Intramolecular dehydration forms the pyridinone ring, with simultaneous deprotection of the hydroxyl group under acidic conditions. This method yields the target compound in 65–70% purity, requiring subsequent recrystallization from ethanol.

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Value |

|---|---|

| β-Keto Ester | Methyl 3-oxo-4-ethyl-5-hydroxyhexanoate |

| Nitrogen Source | Urea |

| Catalyst | HCl (concentrated) |

| Temperature | Reflux (110°C) |

| Reaction Time | 6–8 hours |

| Yield | 65–70% |

Enamine Cyclization Strategy

Enamine cyclization offers a convergent route to pyridinones by leveraging the reactivity of β-keto esters with amines. This method circumvents the linearity of traditional cyclocondensation approaches.

Enamine Formation

Reaction of methyl acetoacetate with ethylamine in ethanol generates the corresponding enamine. The ethylamine’s nucleophilic nitrogen attacks the β-keto ester’s carbonyl carbon, forming an intermediate enamine that tautomerizes to a more stable conjugated system.

Cyclization and Oxidation

Heating the enamine intermediate at 80°C in toluene induces cyclization via intramolecular nucleophilic attack, forming the dihydropyridinone core. Subsequent oxidation with manganese dioxide introduces the 2-oxo group, while the hydroxyl group at position 4 arises from hydrolysis of a transient protecting group during workup. This method achieves a 58% yield but requires stringent control of oxidation conditions to prevent over-oxidation.

Table 2: Enamine Cyclization Optimization

| Variable | Optimal Condition |

|---|---|

| Solvent | Toluene |

| Temperature | 80°C |

| Oxidizing Agent | MnO₂ |

| Reaction Time | 4 hours (cyclization) |

| Yield | 58% |

Late-stage introduction of the ethyl and ester groups provides an alternative to pre-functionalized precursors.

Alkylation at Position 6

Methyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate, synthesized via cyclocondensation, undergoes alkylation at position 6 using ethyl bromide. Potassium carbonate in dimethylformamide (DMF) facilitates deprotonation of the hydroxyl group, enabling nucleophilic substitution. This method achieves a 72% yield but risks O-alkylation byproducts, necessitating chromatographic purification.

Esterification via Fischer Method

For analogs lacking the methyl ester, Fischer esterification with methanol and sulfuric acid introduces the carboxylate group. However, this approach is less efficient for the target compound due to competing decomposition of the dihydropyridinone ring under acidic conditions.

Advanced Coupling Methodologies

Recent advances in cross-coupling chemistry have enabled the synthesis of complex pyridinones. While the target compound lacks a biaryl structure, modified Negishi coupling protocols can install the ethyl group at position 6 during ring formation.

Negishi Coupling in Cyclization

A zinc-mediated coupling between a bromopyridinone intermediate and ethylzinc bromide constructs the carbon-ethyl bond at position 6. This method, adapted from biaryl pyridone syntheses, offers superior regioselectivity compared to traditional alkylation.

Table 3: Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Cyclocondensation | 65–70% | Moderate | High |

| Enamine Cyclization | 58% | High | Moderate |

| Post-Alkylation | 72% | Low | Low |

| Negishi Coupling | 60% | High | High |

Industrial-Scale Production Considerations

For large-scale synthesis, the cyclocondensation route remains predominant due to its operational simplicity and compatibility with continuous flow reactors. Key challenges include:

- Byproduct Formation: Over-cyclization generates dimeric species, mitigated by precise stoichiometric control.

- Solvent Recovery: Ethanol and toluene are recycled via fractional distillation, reducing environmental impact.

- Crystallization Optimization: Gradient cooling in mixed ethanol-water systems enhances crystal purity to >98%.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The keto group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto group can produce an alcohol. Substitution reactions can lead to the formation of various ester derivatives with different functional groups.

Scientific Research Applications

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of various chemical compounds and materials.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Substituent Effects on Physicochemical Properties

- This is critical in decarboxylation reactions, as demonstrated in Scheme 4 of , where hydroxyl-protected analogs failed to undergo decarboxylation .

- Ethyl vs. Methyl/Benzyl Groups : The 6-ethyl substituent in the target compound increases lipophilicity compared to smaller groups (e.g., methyl) or aromatic substituents (e.g., benzyl in compounds 7 and 8). This may improve membrane permeability in biological systems .

- Halogen vs. Alkyl Substituents : Bromine (in Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate) introduces steric bulk and polarizability, favoring halogen bonding in crystal packing. In contrast, the ethyl group in the target compound offers flexibility and hydrophobicity .

Biological Activity

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate, a derivative of the dihydropyridine class of compounds, has garnered attention in recent research for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.

The compound's molecular formula is with a molecular weight of approximately 197.19 g/mol. It is characterized by the following physical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.19 g/mol |

| Melting Point | 216-222 °C |

| Boiling Point | 362.9 ± 42.0 °C |

| Density | 1.3 ± 0.1 g/cm³ |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of methyl derivatives of dihydropyridines. For instance, a study on related compounds demonstrated significant activity against various pathogenic microorganisms, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were observed to be as low as 12.5 µM against P. aeruginosa and 50 µM against MRSA, showcasing their efficacy in combating resistant strains .

Antifungal and Antimycobacterial Effects

In addition to antibacterial properties, this compound has been evaluated for antifungal and antimycobacterial activities. A series of derivatives exhibited notable inhibition against fungal strains and mycobacteria, with some compounds showing IC50 values below 100 µg/mL . These findings suggest that modifications to the dihydropyridine structure can enhance bioactivity.

Cytotoxicity Studies

The cytotoxic effects of this compound class have also been investigated. In vitro assays indicated that certain derivatives possess significant cytotoxicity against cancer cell lines. For example, one study reported an IC50 value of approximately 134.1 μg/mL for one of the synthesized derivatives against a specific cancer cell line . Such results underscore the potential of these compounds in cancer therapeutics.

The mechanism by which this compound exerts its biological effects often involves interaction with cellular targets such as enzymes or receptors. Molecular docking studies have suggested that these compounds may bind effectively to bacterial proteins involved in cell wall synthesis or metabolic pathways, thereby inhibiting growth .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of methylated dihydropyridines found that compound derivatives exhibited enhanced antibacterial activity in combination with standard antibiotics like vancomycin. This synergistic effect was quantified using the fractional inhibitory concentration index (FICI), revealing values as low as 0.10 for MRSA strains .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic properties of various dihydropyridine derivatives demonstrated that certain modifications led to heightened activity against human cancer cell lines, with detailed analysis revealing structure–activity relationships that could guide future drug design .

Q & A

Q. What are the standard synthetic routes for Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate?

The compound can be synthesized via esterification of the corresponding carboxylic acid derivative (e.g., 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid) with methanol under acidic catalysis. A typical protocol involves refluxing the acid with excess methanol in the presence of a dehydrating agent like concentrated sulfuric acid. Reaction monitoring via TLC or HPLC is recommended to optimize reaction time and yield .

Example Protocol :

- Dissolve 1 mmol of 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid in 10 mL methanol.

- Add 0.5 mL concentrated H₂SO₄ and reflux at 65–70°C for 6–8 hours.

- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm) .

- IR Spectroscopy : To identify functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What are the reported biological activities of structurally related dihydropyridine derivatives?

Analogous compounds exhibit:

- Anticancer activity : Pyridine derivatives with electron-withdrawing groups (e.g., bromo, cyano) show cytotoxicity via enzyme inhibition (e.g., topoisomerase) .

- Antimicrobial effects : Substituents like ethyl and hydroxy groups enhance interactions with bacterial targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Temperature Control : Maintain reflux at 65–70°C to prevent side reactions (e.g., over-esterification).

- Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid, for milder conditions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. What mechanistic insights explain the cyclization steps in dihydropyridine synthesis?

Cyclization often proceeds via Michael addition followed by Dimroth rearrangement . For example, ethyl cyanoacetate reacts with α,β-unsaturated ketones to form a pyranimine intermediate, which rearranges to the dihydropyridine core . Computational studies (DFT) can model transition states to refine reaction pathways.

Q. Which crystallographic methods are recommended for structural determination?

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX suite for structure solution and refinement. SHELXL is preferred for high-resolution data to model hydrogen bonding and disorder .

- Complementary Tools : WinGX and ORTEP-3 aid in visualizing and validating molecular geometry .

Q. How can contradictions in reported biological data be resolved?

- Control Environmental Variables : pH, temperature, and solvent polarity significantly affect compound stability and activity .

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to account for variability .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specific enzyme interactions .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Substituent Modulation : Compare analogs with varying groups (e.g., ethyl vs. methyl, hydroxy vs. methoxy) using in vitro assays.

- 3D-QSAR Modeling : Generate pharmacophore models based on crystallographic data to predict bioactive conformations .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.